molecular formula C16H16BrNO B14817722 3-bromo-N-[(E)-(4-ethoxyphenyl)methylidene]-4-methylaniline

3-bromo-N-[(E)-(4-ethoxyphenyl)methylidene]-4-methylaniline

Cat. No.: B14817722
M. Wt: 318.21 g/mol
InChI Key: MZGQZPXJVVZXCN-UHFFFAOYSA-N
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Description

(3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a bromine-substituted phenyl group, a methyl group, and an ethoxy-substituted benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 3-bromo-4-methylaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine.

    Substitution: Products where the bromine atom is replaced by another substituent.

Scientific Research Applications

Chemistry

In chemistry, (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique electronic properties make them suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine would depend on its specific application. In general, imines can interact with various molecular targets through their carbon-nitrogen double bond. This interaction can influence biological pathways or chemical reactions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (3-bromo-4-methylphenyl)(4-methoxybenzylidene)amine: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-chloro-4-methylphenyl)(4-ethoxybenzylidene)amine: Similar structure but with a chlorine atom instead of a bromine atom.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C16H16BrNO/c1-3-19-15-8-5-13(6-9-15)11-18-14-7-4-12(2)16(17)10-14/h4-11H,3H2,1-2H3

InChI Key

MZGQZPXJVVZXCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)Br

Origin of Product

United States

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